molecular formula C11H10F2N2OS B2626336 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine CAS No. 794578-70-4

4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine

Cat. No. B2626336
M. Wt: 256.27
InChI Key: TXHATARQKDPFJO-UHFFFAOYSA-N
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Description

The compound “4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine” is a complex organic molecule that contains several functional groups. It has a phenyl group (a ring of six carbon atoms, typical in many organic compounds), attached to which is a difluoromethoxy group (a carbon atom bonded to two fluorine atoms and an oxygen atom). This phenyl group is further connected to a thiazol group (a five-membered ring containing nitrogen and sulfur atoms) which also has a methyl group (a carbon atom bonded to three hydrogen atoms) and an amine group (a nitrogen atom bonded to hydrogen atoms or carbon groups) attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The difluoromethoxy group would likely introduce some polarity to the molecule, and the presence of the nitrogen and sulfur atoms in the thiazol ring could potentially allow for hydrogen bonding .


Physical And Chemical Properties Analysis

Some physical and chemical properties can be inferred from the structure of the compound. For example, the presence of the difluoromethoxy group could potentially make the compound somewhat polar, affecting its solubility in different solvents .

Scientific Research Applications

  • Synthesis and Stereochemistry :

    • Enantiomerically pure 1,3-thiazole-thiones, closely related to the compound , have been synthesized, demonstrating the potential of thiazole derivatives in stereochemically controlled organic synthesis (Gebert & Heimgartner, 2002).
  • Antifungal Activity and Molecular Docking :

    • Studies have shown that thiazole derivatives exhibit promising antifungal activities. For example, certain oxadiazole-thione derivatives demonstrated significant antifungal effects against various fungal pathogens, which can be crucial for developing new antifungal agents (Nimbalkar et al., 2016).
  • Molecular and Electronic Structure Investigation :

    • Research on thiazol-2-amine derivatives provides insights into their molecular geometry and electronic structure, which are fundamental for understanding their chemical properties and potential applications (Özdemir et al., 2009).
  • Antimicrobial Activity :

    • Certain thiazole derivatives have been synthesized and evaluated for their antimicrobial properties, highlighting the potential use of thiazole compounds in combating microbial infections (Rajanarendar et al., 2004).
  • Anticancer Evaluation :

    • Thiazol-4-amine derivatives have been tested for their anticancer activity against various human cancer cell lines, indicating the potential role of thiazole compounds in cancer treatment (Yakantham et al., 2019).
  • Heterocyclic Synthesis and Functionality :

    • Syntheses of diverse thiazole derivatives, including azothiazole and pyrazolo-pyrimidine compounds, have been reported. These compounds can serve as building blocks for various pharmaceuticals and functional materials (Abdelhamid et al., 2010).
  • Spectroscopic and Photophysical Properties :

    • Research on 5-N-Arylamino-4-methylthiazoles revealed their absorption and luminescence properties, which could be significant for applications in materials science and photophysical studies (Murai et al., 2017).
  • Corrosion Inhibition Studies :

    • Quantum chemical and molecular dynamics simulations on thiazole derivatives have provided insights into their corrosion inhibition performances, crucial for industrial applications (Kaya et al., 2016).
  • Coordination Compounds Synthesis :

    • Thiazol-2-yl-amine derivatives have been used to synthesize coordination compounds with metals like cobalt, nickel, and copper. These compounds could be important in catalysis and materials science (Ramírez-Trejo et al., 2010).
  • Dye Synthesis and Applications :

    • Thiazole-based azo dyes have been synthesized and applied to textiles, demonstrating the utility of thiazole derivatives in the dyeing industry and materials science (Modi & Patel, 2013).

properties

IUPAC Name

4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2OS/c1-6-9(15-11(14)17-6)7-2-4-8(5-3-7)16-10(12)13/h2-5,10H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHATARQKDPFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine

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